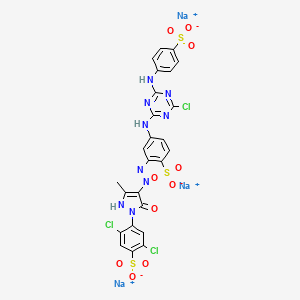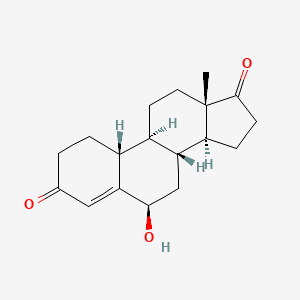
6beta-Hydroxyestr-4-ene-3,17-dione
Übersicht
Beschreibung
6beta-Hydroxyestr-4-ene-3,17-dione is a chemical compound with the molecular formula C18H24O3 . It has an average mass of 288.381 Da and a monoisotopic mass of 288.172546 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the one-pot biosynthesis of 7β-hydroxyandrost-4-ene-3,17-dione from phytosterols by a cofactor regeneration system in engineered mycolicibacterium neoaurum has been reported . Another study reported the biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium .Wissenschaftliche Forschungsanwendungen
Testosterone Biosynthesis
One of the significant applications of this compound is in the biosynthesis of testosterone . The enzyme Ketoreductase 2 (KR-2) is observed to stereo-selectively catalyze the bioreduction of 4-androstene-3,17-dione (4-AD) to testosterone . This process contributes to the regeneration of NADH using isopropanol as a co-substrate .
Biotransformation by Aspergillus and Fusarium
The compound can be transformed by various fungal species belonging to the genera of Aspergillus and Fusarium . For instance, Aspergillus sp. PTCC 5266 can convert the compound to form 11α-hydroxy-AD .
Production of Hydroxylated Metabolites
In the biotransformation of the compound by A. nidulans, two hydroxylated metabolites, 11α-hydroxy-AD and 7β-hydroxy-AD, are produced .
Metabolization by F. oxysporum
F. oxysporum can metabolize the compound to produce 14α-hydroxy-AD and testosterone .
Transformation by F. solani
F. solani can transform the compound to produce 11α-hydroxy-AD and testosterone .
Reduction by F. fujikuroi
F. fujikuroi can reduce the compound at the 17-position to produce testosterone .
Biotransformation of Nandrolone Decanoate
The compound can also be involved in the biotransformation of nandrolone decanoate by F. fujikuroi . This process produces two metabolites, 17β-hydroxyestr-4-en-3-one and estr-4-en-3,17-dione .
Pharmaceutical Applications
The compound is a useful steroid intermediate and is used as an important starting material to prepare several invaluable pharmaceutical compounds . It has been for decades a key precursor to the synthesis of testosterone and other androgens and anabolic steroids .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-androstene-3,17-dione (4-ad), 1,4-androstadiene-3,17-dione (add) and 9α-hydroxyl-4-androstene-3,17-dione (9oh-ad), are important starting compounds for the synthesis of steroidal medicines . These compounds can be biosynthetically transformed from phytosterols by Mycobacterium strains .
Biochemical Pathways
It is known that similar compounds, such as 4-ad, add, and 9oh-ad, are involved in the biosynthesis of steroidal medicines . These compounds are transformed from phytosterols by Mycobacterium strains .
Eigenschaften
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-QRJTWQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974893 | |
| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyestr-4-ene-3,17-dione | |
CAS RN |
5949-49-5 | |
| Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



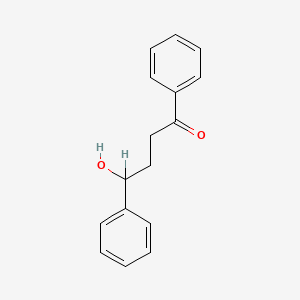
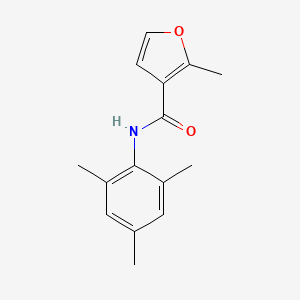
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
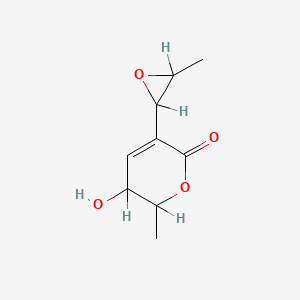
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
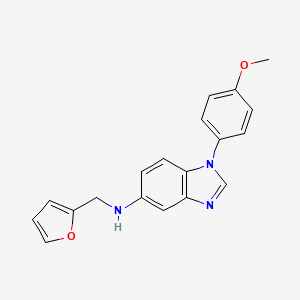
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
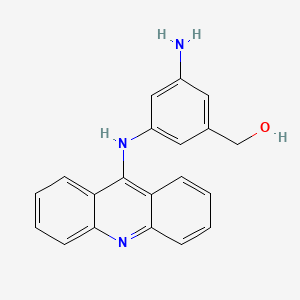
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)

